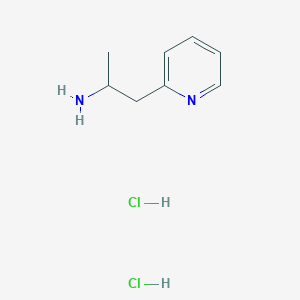

1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride

Description

BenchChem offers high-quality 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1965309-61-8 |

|---|---|

Molecular Formula |

C8H13ClN2 |

Molecular Weight |

172.65 g/mol |

IUPAC Name |

1-pyridin-2-ylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C8H12N2.ClH/c1-7(9)6-8-4-2-3-5-10-8;/h2-5,7H,6,9H2,1H3;1H |

InChI Key |

MXYNDUKUMRXXLZ-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=N1)N.Cl.Cl |

Canonical SMILES |

CC(CC1=CC=CC=N1)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride, a pyridine-based ethylamine derivative, presents a multifaceted pharmacological profile primarily centered on the histaminergic system. Structurally analogous to betahistine, this compound is hypothesized to exert its effects through a dual action on histamine receptors: partial agonism at the histamine H1 receptor and potent antagonism at the histamine H3 receptor. This technical guide synthesizes the available evidence to elucidate its core mechanism of action, drawing parallels with well-characterized structural analogs. We will delve into its primary molecular targets, the consequent modulation of signaling pathways, and its overarching physiological and pharmacological ramifications. Furthermore, this guide will explore potential secondary mechanisms involving serotonergic and monoaminergic systems and provide detailed experimental protocols for the comprehensive evaluation of this compound's pharmacodynamic profile.

Introduction: Unveiling a Histamine Modulator

1-Methyl-2-pyridin-2-yl-ethylamine is a heterocyclic amine with a chemical structure strongly suggestive of interaction with biogenic amine receptors. Its core components, a pyridine ring and an ethylamine side chain with a methyl group on the alpha-carbon, are key pharmacophoric elements found in a variety of neuroactive compounds. The dihydrochloride salt form enhances its solubility and stability for research and pharmaceutical development.

The most critical structural analog to consider is Betahistine (Nα-methyl-2-pyridylethylamine), a well-established therapeutic agent for the treatment of Ménière's disease and vestibular vertigo. The striking similarity between the two molecules provides a robust foundation for postulating the primary mechanism of action of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride. This guide will, therefore, heavily reference the known pharmacology of Betahistine to build a comprehensive mechanistic hypothesis for the title compound.

Primary Mechanism of Action: A Dual Role in the Histaminergic System

The central hypothesis for the mechanism of action of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride is its dual activity at histamine H1 and H3 receptors, mirroring the actions of Betahistine[1][2][3][4][5].

Partial Agonism at the Histamine H1 Receptor

The 2-(2-pyridyl)-ethylamine moiety is a known selective histamine H1 receptor agonist[6][7][8]. It is therefore highly probable that 1-Methyl-2-pyridin-2-yl-ethylamine retains this activity. As a partial agonist, the compound would bind to and activate H1 receptors, but with a lower intrinsic efficacy than the endogenous ligand, histamine.

Causality of Experimental Approach: To verify H1 receptor agonism, a functional assay measuring the downstream signaling of Gq/11-coupled H1 receptors is essential. A calcium mobilization assay in a cell line stably expressing the human H1 receptor provides a direct measure of receptor activation.

Experimental Protocol: In Vitro Calcium Mobilization Assay

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H1 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated for 24 hours.

-

Fluorescent Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Preparation: A serial dilution of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride and a full histamine agonist control are prepared in the assay buffer.

-

Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the automated addition of the test compounds.

-

Data Analysis: The change in fluorescence intensity, indicative of intracellular calcium concentration, is measured over time. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) and the maximal response relative to histamine.

Antagonism at the Histamine H3 Receptor

Betahistine is a potent antagonist of the histamine H3 receptor[3][4][5]. The H3 receptor functions primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on other neurons, modulating the release of neurotransmitters such as acetylcholine, norepinephrine, and serotonin[9].

By antagonizing the H3 receptor, 1-Methyl-2-pyridin-2-yl-ethylamine would disinhibit histaminergic neurons, leading to an increased release and turnover of histamine in the brain[1][2]. This surge in central histamine would then act on postsynaptic H1 and H2 receptors, mediating various physiological effects, including increased arousal and improved vestibular function.

Causality of Experimental Approach: A radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor. To assess H3 receptor antagonism, a competition binding assay is employed using a known high-affinity radiolabeled H3 antagonist.

Experimental Protocol: Radioligand Binding Assay for H3 Receptor Affinity

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human histamine H3 receptor or from brain tissue known to have high H3 receptor density (e.g., rat cerebral cortex).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

-

Competition Binding: In a 96-well plate, a constant concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine) is incubated with the prepared membranes in the presence of increasing concentrations of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Physiological Consequences

The dual action of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride on H1 and H3 receptors initiates distinct signaling cascades with significant physiological outcomes.

Diagram: Proposed Histaminergic Signaling Pathway

Sources

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Betahistine Hydrochloride? [synapse.patsnap.com]

- 3. Actions of betahistine at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding Betahistine: A Closer Look at Its Mechanism of Action - Oreate AI Blog [oreateai.com]

- 5. What is the mechanism of Betahistine Mesilate? [synapse.patsnap.com]

- 6. Selective impairment of atrioventricular conduction by 2-(2-pyridyl)-ethylamine and 2-(2-thiazolyl)-ethylamine, two histamine H1-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of histamine and histamine analogues on human isolated myometrial strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histamine receptors in esophageal smooth muscle of the opossum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Pharmacological Profile of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride

Distribution: For Research, Drug Development, and Scientific Professionals

Abstract

Foundational Characterization: The Analytical Bedrock

Prior to any biological assessment, the unambiguous identification and characterization of the test article are paramount for data integrity and reproducibility. This initial phase establishes the foundational physicochemical properties that will influence biological behavior and inform the design of subsequent assays.

Identity, Purity, and Physicochemical Properties

The first principle of pharmacological investigation is to know your molecule. A comprehensive analytical profile ensures that the observed biological effects are attributable to the compound of interest and not to impurities or degradation products.

Table 1: Essential Physicochemical and Analytical Parameters

| Parameter | Recommended Methodology | Rationale & Significance |

| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Unambiguously confirms the chemical structure of 1-Methyl-2-pyridin-2-yl-ethylamine. |

| Purity Assessment | High-Performance Liquid Chromatography (HPLC) with UV detection, Elemental Analysis | Quantifies the purity of the compound, ensuring it meets the generally accepted standard of >95% for in vitro and in vivo studies. |

| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assays (e.g., in PBS pH 7.4) | Determines the maximum concentration achievable in aqueous buffers, which is critical for designing in vitro assays and formulating for in vivo administration. |

| Lipophilicity (LogD) | Shake-flask method (octanol/water) or chromatographic determination at pH 7.4 | Predicts the compound's ability to cross biological membranes, including the blood-brain barrier. Influences absorption, distribution, and metabolism. |

| pKa Determination | Potentiometric titration or UV-spectrophotometry | Identifies the ionization state of the molecule at physiological pH, which affects receptor binding, solubility, and membrane permeability. |

Pharmacodynamic Profiling: Unveiling the Mechanism of Action

The structural similarity of 1-Methyl-2-pyridin-2-yl-ethylamine to known neuroactive agents, such as betahistine (N-methyl-2-(pyridin-2-yl)ethanamine), suggests a potential interaction with central nervous system (CNS) targets. A systematic screening approach is essential to identify primary biological targets and elucidate the mechanism of action.

Initial Target Screening: A Broad Net Approach

The logical first step is to screen the compound against a broad panel of CNS receptors and transporters to identify high-affinity interactions. This is most efficiently accomplished through competitive binding assays.

Experimental Protocol 1: Radioligand Binding Assays for CNS Targets

-

Objective: To determine the binding affinity (Ki) of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride for key monoamine transporters (Dopamine Transporter - DAT, Norepinephrine Transporter - NET, Serotonin Transporter - SERT) and histamine receptors (H1, H3).

-

Materials:

-

Cell membranes expressing the human recombinant target of interest (DAT, NET, SERT, H1, H3).

-

Specific radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]Pyrilamine for H1, [³H]Nα-Methylhistamine for H3).

-

1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride (test compound).

-

Appropriate assay buffers and scintillation cocktail.

-

96-well filter plates and a microplate scintillation counter.

-

-

Methodology:

-

Prepare serial dilutions of the test compound (e.g., from 100 µM to 10 pM).

-

In each well of the filter plate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and either buffer (for total binding), a known saturating ligand (for non-specific binding), or the test compound.

-

Incubate the plates to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the contents of the plates and wash with ice-cold buffer to separate bound from free radioligand.

-

Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of specific binding at each concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Activity: From Binding to Biological Effect

Once high-affinity targets are identified, the next critical step is to determine whether the compound acts as an agonist, antagonist, or functional inhibitor at these sites.

Experimental Protocol 2: Monoamine Reuptake Inhibition Assay

-

Objective: To measure the functional potency (IC50) of the test compound to inhibit the uptake of neurotransmitters by their respective transporters.

-

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Known inhibitors as positive controls (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

-

-

Methodology:

-

Plate the cells in 96-well plates and allow them to adhere.

-

Pre-incubate the cells with various concentrations of the test compound or a known inhibitor.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the IC50 value by plotting the percent inhibition of uptake against the log concentration of the test compound. A low IC50 value indicates potent inhibition.

-

In Vivo Pharmacodynamics: Assessing CNS Effects in Animal Models

If in vitro data suggest significant CNS activity (e.g., potent monoamine reuptake inhibition), in vivo studies are warranted to assess the compound's behavioral effects.

Workflow for Pharmacodynamic Profiling

Caption: Workflow for elucidating pharmacodynamic properties.

Recommended In Vivo Models:

-

Locomotor Activity: This is a primary screen to assess potential stimulant or sedative effects. Animals (typically mice or rats) are placed in an open-field arena equipped with infrared beams, and their ambulatory movements are tracked over time after administration of the test compound.[4]

-

Drug Discrimination: This model assesses the interoceptive (subjective) effects of a compound. Animals are trained to discriminate between a known drug (e.g., a stimulant like cocaine or amphetamine) and saline to receive a reward. The test compound is then administered to determine if it substitutes for the training drug.[5]

Pharmacokinetic Profiling: The Body's Effect on the Drug (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for translating in vitro potency into in vivo efficacy and for designing appropriate dosing regimens.

In Vitro ADME Screening

A panel of rapid in vitro assays can predict the in vivo pharmacokinetic behavior of the compound.

Table 2: Key In Vitro ADME Assays

| Parameter | Assay | Rationale |

| Metabolism | Liver Microsomal Stability | Measures the rate of metabolic degradation by liver enzymes to predict hepatic clearance.[6] |

| Drug-Drug Interaction | CYP450 Inhibition | Assesses the potential to inhibit major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9), a common cause of adverse drug-drug interactions.[7][8][9][10][11] |

| Distribution | Plasma Protein Binding | Determines the fraction of the drug bound to plasma proteins; only the unbound fraction is pharmacologically active. |

| Absorption | Caco-2 Permeability | Uses a human colon adenocarcinoma cell line to model intestinal absorption and predict oral bioavailability. |

Workflow for Pharmacokinetic Profiling

Caption: Workflow for elucidating pharmacokinetic properties.

In Vivo Pharmacokinetic Study

Following promising in vitro ADME results, a definitive in vivo PK study, typically in rodents, is performed.

Experimental Protocol 3: Rodent Pharmacokinetic Study

-

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability) in rats.

-

Methodology:

-

Two groups of cannulated rats are used.

-

Group 1 receives the compound via a single intravenous (IV) bolus dose.

-

Group 2 receives the compound via oral gavage (PO).

-

Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

-

Plasma is harvested and the concentration of the test compound is quantified using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plasma concentration-time profiles are plotted for both IV and PO routes.

-

Pharmacokinetic parameters are calculated using non-compartmental analysis software.

-

Oral bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Safety and Toxicological Assessment: Defining the Therapeutic Window

Early assessment of safety and toxicology is critical to identify potential liabilities that could halt development. A standard battery of tests addresses the most common areas of concern.

In Vitro Safety Pharmacology

Experimental Protocol 4: hERG Channel Assay

-

Objective: To assess the potential of the compound to inhibit the hERG potassium channel, which is a primary indicator of risk for drug-induced QT prolongation and Torsades de Pointes arrhythmia.[12][13]

-

Methodology:

-

Data Analysis:

-

The percent inhibition of the hERG current is calculated at each concentration.

-

An IC50 value is determined from the concentration-response curve. A potent IC50 value (<10 µM) is a significant flag for potential cardiotoxicity.

-

Acute Toxicity Assessment

Experimental Protocol 5: Acute Oral Toxicity (OECD 423)

-

Objective: To determine the acute oral toxicity of the compound and identify a potential lethal dose (LD50).[16]

-

Methodology:

-

This study follows the OECD Guideline for the Testing of Chemicals, No. 423 (Acute Toxic Class Method).

-

A stepwise procedure is used with a small number of animals (typically rodents) per step.

-

Dosing starts at a level expected to be tolerated, and based on the outcome (survival or death), the dose for the next step is adjusted up or down.

-

Animals are observed for clinical signs of toxicity and mortality for up to 14 days.

-

-

Data Analysis:

-

The results are used to classify the compound into a GHS (Globally Harmonized System) toxicity category.[17] This provides critical information for safe handling and initial dose selection in further non-clinical studies.

-

Workflow for Safety and Toxicology Assessment

Caption: Workflow for safety and toxicology profiling.

Conclusion and Forward Look

The experimental framework detailed in this guide provides a rigorous, phase-appropriate strategy for the comprehensive pharmacological characterization of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride. By systematically progressing from foundational analytics through in vitro and in vivo pharmacodynamics, pharmacokinetics, and safety assessments, researchers can build a robust data package. This data will be essential for making informed decisions regarding the compound's potential for further development, either as a therapeutic agent itself or as a lead scaffold for optimization. The true value of this molecule lies in the data yet to be generated, and this guide provides the map to uncover it.

References

-

PubChem. 1-(Pyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. Available from: [Link]

-

ChemBK. N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride. Available from: [Link]

-

PubChem. Pyrilamine. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine. National Center for Biotechnology Information. Available from: [Link]

-

National Institutes of Health. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Available from: [Link]

-

Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]

- Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

PubMed. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. National Center for Biotechnology Information. Available from: [Link]

-

PMC. Animal models to guide clinical drug development in ADHD: lost in translation?. National Center for Biotechnology Information. Available from: [Link]

-

Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]

- Google Patents. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.

- Google Patents. CN104341339A - Crystal form and preparation method of N-methyl-2-pyridine ethylamine dihydrochloride.

-

Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available from: [Link]

-

U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]

-

Frontiers. Understanding Addiction Using Animal Models. Available from: [Link]

-

PMC. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Center for Biotechnology Information. Available from: [Link]

-

PMC. Cell-based hERG Channel Inhibition Assay in High-throughput Format. National Center for Biotechnology Information. Available from: [Link]

-

Asian Journal of Pharmaceutical Research. Review Paper on Models for CNS Stimulant Drug Screening. Available from: [Link]. Jdconline.info/index.php/ajpr/article/view/100

-

MDPI. Necessity of an Integrative Animal Model for a Comprehensive Study of Attention-Deficit/Hyperactivity Disorder. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. Available from: [Link]

-

Charles River Laboratories. hERG Serum Shift Assay. Available from: [Link]

-

LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]

-

PubMed. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. National Center for Biotechnology Information. Available from: [Link]

-

PubMed Central. Animal Models of the Behavioral Symptoms of Substance Use Disorders. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

Eurofins Discovery. CYP Inhibition Assays. Available from: [Link]

-

Creative Biolabs. hERG Screening. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. Animal Models of the Behavioral Symptoms of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. enamine.net [enamine.net]

- 9. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lnhlifesciences.org [lnhlifesciences.org]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 13. criver.com [criver.com]

- 14. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fda.gov [fda.gov]

- 16. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

physico-chemical properties of N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride

An In-depth Technical Guide to the Physico-Chemical Properties of N-methyl-2-(2-pyridinyl)ethanamine Dihydrochloride

Foreword for the Modern Researcher

In the landscape of pharmaceutical development and scientific inquiry, a comprehensive understanding of a compound's physico-chemical properties is the bedrock upon which successful research is built. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride, a compound commonly known as Betahistine Dihydrochloride. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

The following sections are structured to provide a holistic view of the compound, from its fundamental identity to its analytical characterization. The methodologies described are grounded in established pharmacopoeial standards, offering a reliable framework for your own investigations.

Core Identity and Chemical Structure

N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride is a small molecule with a significant role in therapeutic applications, particularly in the treatment of vertigo and Meniere's syndrome.[1] Its identity is defined by the following key identifiers:

-

Chemical Name: N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride

-

Synonyms: 2-(2-(Methylamino)ethyl)pyridine dihydrochloride, Betahistine Dihydrochloride[1]

-

CAS Number: 5579-84-0[1]

-

Molecular Formula: C₈H₁₄Cl₂N₂[1]

-

Molecular Weight: 209.12 g/mol [1]

The structural formula reveals a pyridine ring connected to an ethylamine chain with a methyl group on the terminal nitrogen. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Structural Representation (SMILES):

CNCCC1=CC=CC=N1.Cl.Cl

Physico-Chemical Characteristics

The physical and chemical properties of a substance dictate its behavior in various environments and are crucial for formulation development, analytical method design, and understanding its physiological disposition.

| Property | Value | Source |

| Appearance | White or off-white crystals or crystalline powder.[1] | ChemBK[1] |

| Melting Point | 150-154 °C[1] | ChemBK[1] |

| Boiling Point | 210.9°C at 760 mmHg[1] | ChemBK[1] |

| Solubility | Very soluble in water, soluble in ethanol (96%), and practically insoluble in 2-propanol.[1] | ChemBK[1] |

| Acidity (pH) | A 0.1g/10mL aqueous solution should have a pH value between 2.0 and 3.0.[1] | ChemBK[1] |

| Stability | The compound is hygroscopic.[1] | ChemBK[1] |

| Loss on Drying | Not more than 1.0% when dried at 100°C under reduced pressure over phosphorus pentoxide.[1] | ChemBK[1] |

The high solubility in water is a direct consequence of its salt form, which is a common strategy employed in pharmaceutical sciences to improve the bioavailability of amine-containing drugs. The hygroscopic nature necessitates careful handling and storage in a dry environment to prevent degradation and maintain the integrity of the substance. The specified pH range of an aqueous solution is indicative of the acidic nature of the dihydrochloride salt.

Analytical Characterization and Methodologies

Robust analytical methods are essential for confirming the identity, purity, and quality of N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride. The following sections detail the key analytical techniques and their underlying principles.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity and quantifying the related substances of N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride. The choice of a reversed-phase C18 column is standard for separating polar to moderately nonpolar compounds. The mobile phase composition, a buffered aqueous solution with an organic modifier (methanol), is optimized to achieve adequate retention and resolution of the main compound from its potential impurities.[1] The inclusion of an ion-pairing agent like sodium heptane sulfonate is a critical choice to improve the peak shape and retention of the basic analyte. Triethylamine is added to the mobile phase to mask residual silanol groups on the silica-based stationary phase, which can cause peak tailing.

Caption: Workflow for the determination of related substances by HPLC.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique used for the identification and quantification of N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride. The pyridine ring in the molecule contains a chromophore that absorbs UV radiation, exhibiting a maximum absorbance at a wavelength of 261 nm.[1] This property is leveraged in content uniformity tests for pharmaceutical dosage forms.

Qualitative Identification

Simple chemical tests can be used for the rapid confirmation of the compound's identity. These tests are often based on colorimetric reactions that are characteristic of the functional groups present in the molecule or the counter-ions.

Caption: Decision tree for the qualitative identification of the compound.

Detailed Experimental Protocols

The following protocols are provided as a guide for the experimental determination of the key .

Determination of Acidity (pH)

-

Preparation: Accurately weigh approximately 0.1 g of the substance.

-

Dissolution: Dissolve the weighed sample in 10 mL of deionized water.

-

Measurement: Measure the pH of the resulting solution using a calibrated pH meter.

-

Acceptance Criteria: The pH should be between 2.0 and 3.0.[1]

Clarity of Solution

-

Preparation: Weigh 0.1 g of the substance.

-

Dissolution: Add 10 mL of water and dissolve the substance.

-

Observation: Visually inspect the solution against a dark and light background.

-

Acceptance Criteria: The solution should be clear.[1]

Determination of Related Substances by HPLC

-

Chromatographic Conditions:

-

Stationary Phase: Octadecylsilane bonded silica gel (C18).

-

Mobile Phase: A mixture of 0.01 mol/L sodium acetate buffer (containing 0.004 mol/L sodium heptane sulfonate and 0.2% triethylamine, with the pH adjusted to 3.3 with glacial acetic acid) and methanol in a 70:30 ratio.[1]

-

Detection Wavelength: 261 nm.[1]

-

System Suitability: The theoretical plate number, calculated from the betahistine peak, should not be less than 3000.[1]

-

-

Preparation of Solutions:

-

Procedure:

-

Inject 20 µL of the Test Solution and the Control Solution into the chromatograph.

-

Record the chromatograms for a run time that is twice the retention time of the main peak.

-

-

Acceptance Criteria:

-

The area of any single impurity peak in the chromatogram of the Test Solution should not be greater than 0.4 times the area of the main peak in the chromatogram of the Control Solution (0.2%).[1]

-

The sum of the areas of all impurity peaks should not be greater than the area of the main peak in the chromatogram of the Control Solution (0.5%).[1]

-

Loss on Drying

-

Preparation: Place a sample of the substance in a suitable weighing bottle.

-

Drying: Use phosphorus pentoxide as the desiccant and dry at 100°C under reduced pressure until a constant weight is achieved.[1]

-

Calculation: Calculate the percentage loss in weight.

-

Acceptance Criteria: The loss on drying should not exceed 1.0%.[1]

Conclusion

This technical guide provides a comprehensive overview of the essential . The detailed protocols and analytical methodologies are designed to be a valuable resource for researchers and scientists in the fields of pharmaceutical development and quality control. A thorough understanding and application of this knowledge are paramount to ensuring the quality, safety, and efficacy of products containing this active pharmaceutical ingredient.

References

-

N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride - ChemBK. (n.d.). Retrieved from [Link]

Sources

Navigating the Nomenclature: A Comprehensive Guide to the Synonyms of 1-Methyl-2-pyridin-2-yl-ethylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, precise communication is paramount. The consistent and accurate identification of chemical entities is the bedrock upon which reproducible science is built. This technical guide provides an in-depth exploration of the various depositor-supplied synonyms and nomenclature associated with the compound commonly known as 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride , a molecule of significant therapeutic interest. As we will elucidate, this compound is most widely and accurately recognized as Betahistine dihydrochloride .

This guide will serve as a definitive reference for researchers, scientists, and drug development professionals, ensuring clarity in literature searches, database inquiries, and regulatory documentation. We will delve into the nuances of its chemical naming conventions, present a comprehensive catalog of its synonyms, and provide the structural and relational context necessary for unambiguous identification.

Decoding the Nomenclature: From Ambiguity to Precision

The name "1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride" can be considered a less common and potentially ambiguous descriptor. In standard chemical nomenclature, the position of the methyl group is crucial. A more precise and universally accepted name is N-methyl-2-pyridin-2-ylethanamine dihydrochloride . The "N-" prefix explicitly indicates that the methyl group is attached to the nitrogen atom of the ethylamine side chain. This distinction is critical as it defines the molecule's specific structure and, consequently, its biological activity.

This compound is the dihydrochloride salt of the active pharmaceutical ingredient Betahistine . Betahistine is an aminoalkylpyridine, specifically a pyridine ring substituted at the 2-position with a 2-(methylamino)ethyl group[1]. The dihydrochloride salt formation enhances the compound's stability and solubility for pharmaceutical applications.

A Comprehensive Catalog of Synonyms and Identifiers

To facilitate comprehensive literature and database searches, it is essential to be aware of the multitude of synonyms under which Betahistine dihydrochloride is cataloged. The following table provides a detailed list of these depositor-supplied synonyms, trade names, and chemical identifiers.

| Synonym/Identifier | Type | Source/Context |

| Betahistine dihydrochloride | Common Name | Widely used in scientific literature and pharmacopeias[2][3][4][5][6] |

| Betahistine HCl | Abbreviation | Common abbreviation for the hydrochloride salt[2][4][5] |

| N-methyl-2-(pyridin-2-yl)ethanamine dihydrochloride | IUPAC-based Name | A more systematic and unambiguous chemical name[2][5] |

| 2-(2-(Methylamino)ethyl)pyridine dihydrochloride | Chemical Name | An alternative systematic name[2][5] |

| 2-Pyridineethanamine, N-methyl-, dihydrochloride | Chemical Name | Another variation of the systematic name[2][3] |

| Methyl[2-(2-pyridyl)ethyl]amine dihydrochloride | Chemical Name | A common synonym found in chemical databases[2] |

| Serc | Trade Name | A widely known brand name for Betahistine[2][3] |

| Betaserc | Trade Name | Another common brand name[2][3] |

| Vasomotal | Trade Name | A trade name for Betahistine[1][3] |

| Microser | Trade Name | A trade name for Betahistine products[2] |

| Antivom | Trade Name | A trade name for Betahistine products[2] |

| CAS Number | Identifier | 5579-84-0 [2][3][4][5][6] |

| PubChem CID | Identifier | 68643 [2] |

| EINECS Number | Identifier | 226-966-5 [2] |

It is important to note that the free base, Betahistine , has its own unique CAS number: 5638-76-6 [1]. Additionally, another common salt form is Betahistine mesilate [1][7]. Awareness of these related entities is crucial for a complete understanding of the compound's literature.

The Significance of Betahistine in Drug Development

Betahistine is a histamine analogue that acts as a weak agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor. This dual mechanism of action is believed to be responsible for its therapeutic effects. It is primarily used for the treatment of Ménière's disease, a disorder of the inner ear that can cause vertigo, tinnitus (ringing in the ears), and hearing loss[1][3]. By improving microcirculation in the inner ear, Betahistine is thought to reduce the pressure of the endolymph fluid, thereby alleviating the symptoms of Ménière's disease[1].

The accurate identification of Betahistine and its various forms is therefore of critical importance for pharmacovigilance, clinical trial design, and the development of new therapeutic applications.

Visualizing the Nomenclature Landscape

To visually represent the relationship between the primary compound and its various synonyms and salt forms, the following diagram has been generated.

Caption: Relational map of Betahistine and its synonyms.

Conclusion

The accurate and unambiguous identification of chemical compounds is a cornerstone of scientific integrity. This guide has provided a comprehensive overview of the depositor-supplied synonyms for 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride, clarifying its identity as the well-established pharmaceutical agent, Betahistine dihydrochloride. By understanding the various nomenclatures, trade names, and chemical identifiers associated with this compound, researchers, scientists, and drug development professionals can navigate the vast landscape of scientific literature and chemical databases with greater precision and confidence, ultimately fostering more effective and efficient research and development.

References

-

PubChem. Betahistine. National Center for Biotechnology Information. [Link][1]

-

PubChem. Betahistine Hydrochloride. National Center for Biotechnology Information. [Link][2]

-

Pharmaffiliates. Betahistine Dihydrochloride | CAS 5579-84-0. [Link][3]

-

ChemBK. N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride. [Link][5]

-

PubChem. Betahistine Mesilate. National Center for Biotechnology Information. [Link][7]

Sources

- 1. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Betahistine Hydrochloride | C8H14Cl2N2 | CID 68643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 5579-84-0 CAS Manufactory [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Betahistine Dihydrochloride | CAS 5579-84-0 | LGC Standards [lgcstandards.com]

- 7. Betahistine Mesilate | C10H20N2O6S2 | CID 198334 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride as a Versatile N,N'-Bidentate Ligand in Coordination Chemistry

Introduction: Unveiling the Potential of a Flexible Bidentate Ligand

In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to the development of novel metal complexes with tailored properties. Pyridine-based ligands have long been a cornerstone in this field, offering a rich coordination chemistry that has led to breakthroughs in catalysis, materials science, and medicinal chemistry.[1] This document provides a detailed guide to the synthesis, characterization, and application of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride, a versatile N,N'-bidentate ligand.

This particular ligand is of interest due to its structural features: a pyridine ring, providing a π-accepting nitrogen donor, and a secondary amine, offering a σ-donating nitrogen. This combination allows for the formation of stable five-membered chelate rings with a variety of transition metals. The methyl group on the ethylamine backbone introduces a degree of steric hindrance that can influence the coordination geometry and reactivity of the resulting metal complexes.

These application notes are designed for researchers, scientists, and drug development professionals, providing not just protocols, but also the scientific rationale behind the experimental choices. We will explore the synthesis of the ligand, the preparation of its coordination complexes, and delve into potential applications, supported by detailed characterization methods.

Part 1: Ligand Synthesis - A Proposed Reductive Amination Approach

A straightforward and efficient method for the synthesis of 1-Methyl-2-pyridin-2-yl-ethylamine is through the reductive amination of 2-acetylpyridine with methylamine.[2][3] This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. The dihydrochloride salt can then be readily prepared for ease of handling and storage.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride.

Experimental Protocol: Synthesis of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride

Materials:

-

2-Acetylpyridine

-

Methylamine (40% solution in water or as a gas)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and hotplate

-

Rotary evaporator

Procedure:

-

Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylpyridine (10.0 g, 82.5 mmol) in methanol (100 mL).

-

To this solution, add methylamine (40% aqueous solution, 12.8 mL, 165 mmol) dropwise at room temperature. The addition should be slow to control any exotherm.

-

Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (3.12 g, 82.5 mmol) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of water (50 mL).

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude free base of 1-Methyl-2-pyridin-2-yl-ethylamine as an oil.

-

Salt Formation: Dissolve the crude oil in diethyl ether (100 mL).

-

Prepare a solution of HCl in diethyl ether by carefully bubbling HCl gas through anhydrous diethyl ether or by the careful addition of acetyl chloride to ethanol.

-

Add the ethereal HCl solution dropwise to the solution of the amine with stirring until no further precipitation is observed.

-

Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride.

Characterization of the Ligand

The synthesized ligand should be characterized by standard spectroscopic methods to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridyl protons, the methine proton adjacent to the two nitrogen atoms, the methyl group attached to the ethyl chain, and the N-methyl group. The chemical shifts will be downfield due to the protonation of the nitrogen atoms. |

| ¹³C NMR | Resonances for the pyridine ring carbons, the methine carbon, the ethyl-methyl carbon, and the N-methyl carbon. |

| FT-IR | Characteristic N-H stretching vibrations for the secondary ammonium salt, C-H stretching and bending modes, and pyridine ring vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the free base. |

| Elemental Analysis | The calculated and found percentages of C, H, and N should be in close agreement for the dihydrochloride salt. |

Part 2: Coordination Chemistry - Synthesis and Characterization of Metal Complexes

1-Methyl-2-pyridin-2-yl-ethylamine acts as a bidentate ligand, coordinating to metal centers through the pyridine nitrogen and the secondary amine nitrogen to form a stable five-membered chelate ring.[4] This section provides general protocols for the synthesis of its complexes with palladium(II) and copper(II), which are representative late transition metals with significant applications in catalysis and biological systems, respectively.[5][6]

General Workflow for Metal Complex Synthesis

Caption: General workflow for the synthesis of metal complexes.

Protocol 1: Synthesis of a Palladium(II) Complex

Palladium complexes with N,N'-bidentate ligands are widely explored as catalysts in cross-coupling reactions.[7][8]

Materials:

-

1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride

-

Potassium tetrachloropalladate(II) (K₂PdCl₄)

-

Methanol

-

Triethylamine

-

Diethyl ether

Procedure:

-

In a 50 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride (100 mg, 0.45 mmol) in methanol (10 mL).

-

Add triethylamine (0.13 mL, 0.90 mmol) to deprotonate the ligand in situ.

-

In a separate flask, dissolve potassium tetrachloropalladate(II) (147 mg, 0.45 mmol) in methanol (10 mL).

-

Slowly add the palladium salt solution to the ligand solution with stirring. A color change and/or precipitation should be observed.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Collect the precipitate by filtration, wash with cold methanol and then with diethyl ether.

-

Dry the product under vacuum to yield the [Pd(L)Cl₂] complex (where L is the free base of the ligand).

Protocol 2: Synthesis of a Copper(II) Complex

Copper complexes with pyridine-amine ligands often exhibit interesting magnetic properties and biological activities, such as antimicrobial effects.[5][9]

Materials:

-

1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Ethanol

-

Sodium hydroxide

Procedure:

-

Dissolve 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride (100 mg, 0.45 mmol) in ethanol (10 mL).

-

Add a solution of sodium hydroxide (36 mg, 0.90 mmol) in a minimum amount of water to neutralize the hydrochloride and deprotonate the ligand.

-

In a separate beaker, dissolve copper(II) chloride dihydrate (77 mg, 0.45 mmol) in ethanol (10 mL).

-

Add the copper(II) solution to the ligand solution with stirring. A color change is expected.

-

Stir the reaction mixture at room temperature for 2 hours.

-

If a precipitate forms, collect it by filtration. If not, slowly evaporate the solvent to induce crystallization.

-

Wash the resulting solid with a small amount of cold ethanol and dry in a desiccator.

Characterization of the Metal Complexes

The synthesized complexes should be thoroughly characterized to determine their structure and properties.

| Technique | Expected Observations and Insights |

| FT-IR | Shift in the pyridine ring vibrational modes upon coordination. Appearance of new bands in the far-IR region corresponding to metal-nitrogen (M-N) and metal-chloride (M-Cl) stretching vibrations.[10] |

| ¹H NMR | For diamagnetic complexes (e.g., Pd(II)), coordination to the metal will cause significant shifts in the ligand proton signals. Broadening of signals may be observed for paramagnetic complexes (e.g., Cu(II)).[11] |

| UV-Vis Spectroscopy | d-d transitions for transition metal complexes in the visible region. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands in the UV region. |

| Elemental Analysis | Confirmation of the stoichiometry of the complex. |

| Molar Conductivity | To determine if the complex is an electrolyte or non-electrolyte in a given solvent. |

| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry. |

Part 3: Potential Applications and Future Directions

The coordination complexes of 1-Methyl-2-pyridin-2-yl-ethylamine are expected to have a range of applications, primarily in catalysis and as biologically active agents.

Catalysis

The palladium(II) complex, with its N,N'-bidentate ligand, is a promising candidate for various cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.[6][12] The steric bulk of the methyl group on the ethylamine backbone may influence the catalytic activity and selectivity.

Experimental Outline for a Suzuki-Miyaura Coupling Reaction:

-

To a Schlenk tube, add the palladium catalyst (1-5 mol%), an aryl halide (1.0 mmol), an arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Add a suitable solvent system (e.g., toluene/water or dioxane/water).

-

Degas the mixture and heat under an inert atmosphere for the required time.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.

Biological Activity

Many copper(II) complexes with nitrogen-donor ligands have shown significant antimicrobial activity.[5][9] The proposed copper complex can be screened against various bacterial and fungal strains to assess its efficacy. The mechanism of action is often attributed to the disruption of cellular processes through redox activity or binding to essential biomolecules.

Protocol for Antimicrobial Screening (Agar Well Diffusion Method):

-

Prepare agar plates inoculated with the test microorganism.

-

Create wells in the agar using a sterile borer.

-

Add a known concentration of the copper complex dissolved in a suitable solvent (e.g., DMSO) to the wells.

-

A well with the solvent alone serves as a negative control, and a standard antibiotic as a positive control.

-

Incubate the plates at the appropriate temperature for 24-48 hours.

-

Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

Conclusion and Outlook

1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride is a readily accessible and versatile N,N'-bidentate ligand with significant potential in coordination chemistry. The protocols outlined in this document provide a solid foundation for its synthesis and the preparation of its metal complexes. The exploration of the catalytic and biological activities of these complexes opens up exciting avenues for future research and development in areas ranging from fine chemical synthesis to the discovery of new therapeutic agents. The modularity of the ligand synthesis also allows for future modifications to fine-tune the steric and electronic properties of the resulting metal complexes for specific applications.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Dalton Transactions. (n.d.). Palladium complexes derived from N,N-bidentate NH-iminophosphorane ligands: synthesis and use as catalysts in the Sonogashira reaction. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.

- Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

Inorganic Chemistry. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved January 26, 2026, from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 26, 2026, from [Link]

-

MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved January 26, 2026, from [Link]

-

MDPI. (2023). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). The Antimicrobial Efficacy of Copper Complexes: A Review. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 26, 2026, from [Link]

-

Organic Letters. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Retrieved January 26, 2026, from [Link]

-

PubMed. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Some Coordination Chemistry of the Bidentate Nitrogen-Donor Ligand 2-(2-Aminophenyl)pyridine. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Recent Studies on the Antimicrobial Activity of Copper Complexes. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Palladium(II) complexes containing N, N'-bidentate imine ligands derived from picolinaldehyde and substituted anilines: Synthesis, structure and polymerisation of methyl methacrylate. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl‐formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Retrieved January 26, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Coordination Chemistry of 2,2′-Dipyridylamine: The Gift That Keeps on Giving. Retrieved January 26, 2026, from [Link]

-

University of Johannesburg. (n.d.). Chapter 2. Retrieved January 26, 2026, from [Link]

-

YouTube. (2020). reductive amination & secondary amine synthesis. Retrieved January 26, 2026, from [Link]

-

YouTube. (2021). Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. Retrieved January 26, 2026, from [Link]

Sources

- 1. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Palladium complexes derived from N,N-bidentate NH-iminophosphorane ligands: synthesis and use as catalysts in the Sonogashira reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for conducting initial in vivo characterization of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride. The structural features of this compound, specifically the pyridine and ethylamine moieties, suggest potential interactions with neurological pathways, possibly mirroring the mechanisms of some psychoactive substances or therapeutics targeting the central nervous system (CNS).[1][2] This guide is designed to be a self-validating system, progressing from foundational safety and pharmacokinetic assessments to detailed behavioral and functional screening. The protocols herein are synthesized from established methodologies in pharmacology and toxicology to ensure scientific rigor and data integrity.

Introduction and Scientific Rationale

1-Methyl-2-pyridin-2-yl-ethylamine is a pyridine derivative with structural similarities to compounds known to interact with neurological receptors and neurotransmitter systems.[2] Its classification is not yet fully defined, placing it in a category of novel compounds that require systematic in vivo evaluation to understand its biological effects. The dihydrochloride salt form is typically a white or off-white crystalline powder that is very soluble in water, facilitating its preparation for in vivo administration.[3]

The core scientific objective is to elucidate the compound's safety profile, pharmacokinetic behavior, and primary pharmacodynamic effects. Given its structure, it is hypothesized that the compound may act as a monoamine reuptake inhibitor or releasing agent, a mechanism common to many CNS-active drugs and novel psychoactive substances (NPS).[4][5] Therefore, the experimental design focuses on assessing potential psychomotor, cognitive, and neurotoxicological outcomes. This protocol provides the foundational steps for a thorough preclinical investigation.

Compound Preparation and Formulation

The high water solubility of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride simplifies formulation for in vivo studies.[3]

Protocol 2.1: Vehicle Selection and Dose Preparation

-

Primary Vehicle: Sterile 0.9% saline (NaCl) solution is the recommended vehicle due to the compound's high aqueous solubility. This ensures isotonicity and minimizes irritation at the injection site.

-

Stock Solution Preparation:

-

Aseptically weigh the required amount of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride powder.

-

Dissolve in sterile 0.9% saline to create a concentrated stock solution (e.g., 10 mg/mL). The exact concentration should be chosen to allow for accurate dosing volumes across the intended dose range.

-

Ensure complete dissolution using a vortex mixer. If necessary, gentle warming in a water bath (37°C) can be applied.

-

Sterile-filter the final stock solution through a 0.22 µm syringe filter into a sterile vial.

-

-

Dosing Solution Preparation:

-

On the day of the experiment, prepare fresh dosing solutions by diluting the stock solution with the sterile saline vehicle to the final target concentrations.

-

This practice minimizes the risk of degradation and ensures dose accuracy.

-

-

Stability: While the compound is noted for its stability, it is best practice to store the stock solution at 2-8°C for no more than one week.[3] Long-term stability studies should be conducted if extended storage is required.

Phase 1: Acute Toxicity and Dose-Range Finding

A critical first step is to determine the acute toxicity and establish a safe dose range for subsequent, more complex studies. The OECD 423 guideline (Acute Toxic Class Method) is a robust and widely accepted method for this purpose.[6]

Protocol 3.1: Acute Oral Toxicity Assessment (Adapted from OECD 423)

-

Animal Model: Female Sprague-Dawley rats (8-12 weeks old). Justification: This is a standard model for toxicological studies. Using a single sex (females are generally more sensitive) is a refinement strategy advocated by the guideline.

-

Housing: Animals should be housed in standard conditions with ad libitum access to food and water, on a 12-hour light/dark cycle. Acclimatize animals for at least 5 days before the study.

-

Procedure:

-

Fast animals overnight (withholding food but not water) prior to dosing.

-

Administer a single oral dose of the compound using a gavage needle.

-

Starting Dose: Based on the lack of existing data, a conservative starting dose of 300 mg/kg is proposed, as this is a threshold in the OECD 423 classification.[6]

-

Dosing Progression: Use a stepwise procedure with 3 animals per step.

-

If no mortality is observed at 300 mg/kg, the next dose step is 2000 mg/kg.

-

If mortality occurs, the dose is lowered for the next group.

-

-

Observations:

-

Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

-

Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and CNS signs (e.g., tremors, convulsions, stereotypy).

-

Record body weights just prior to dosing and on days 7 and 14.

-

-

Endpoint: The study allows for the estimation of the LD50 and classification of the substance into a GHS toxicity category. This data is paramount for selecting sublethal doses for pharmacodynamic studies.

-

Phase 2: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is essential to correlate its concentration in the body with its pharmacological effects.

Protocol 4.1: Single-Dose Pharmacokinetics in Rats

-

Animal Model: Male Sprague-Dawley rats (cannulated, if possible, to facilitate serial blood sampling).

-

Dose Selection: Select a low and a high dose from the non-toxic range determined in Phase 1 (e.g., 10 mg/kg and 50 mg/kg).

-

Administration Route: Intravenous (IV) bolus (via tail vein) and oral gavage (PO) to determine bioavailability.

-

Procedure:

-

Administer the selected dose to a cohort of rats (n=3-5 per group).

-

Collect serial blood samples (approx. 100-200 µL) at predetermined time points.

-

IV route: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

PO route: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

-

Process blood samples to collect plasma (centrifuge at ~2000 x g for 10 minutes at 4°C) and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive analytical method, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), for the quantification of the parent compound in plasma.[7][8]

-

This technique is ideal for detecting low concentrations of novel compounds and their potential metabolites.[9]

-

-

Data Analysis:

-

Use non-compartmental analysis to determine key PK parameters.

-

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t½ | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F (%) | Bioavailability (calculated as [AUC_PO / AUC_IV] * 100) |

Data Presentation for PK Parameters

Experimental Workflow Overview

The overall experimental plan follows a logical progression from safety to functional assessment.

Caption: Sequential workflow for in vivo characterization.

Phase 3: Pharmacodynamic & Behavioral Assessment

This phase aims to characterize the compound's effects on the CNS using established rodent behavioral models. Doses for these studies should be selected based on the acute toxicity and PK data, typically ranging from 1 to 30 mg/kg.[10][11]

Protocol 6.1: Open Field Test (Locomotor Activity)

-

Rationale: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior (thigmotaxis). This test can reveal stimulant, sedative, or anxiolytic/anxiogenic effects.

-

Animal Model: C57BL/6 mice or Wistar rats.

-

Procedure:

-

Administer the compound or vehicle via the chosen route (e.g., intraperitoneal, IP). Pretreatment times should be based on Tmax data from PK studies.[10]

-

Place the animal in the center of a square arena (e.g., 40x40 cm for mice).

-

Record activity for 30-60 minutes using an automated video-tracking system.

-

Key Parameters: Total distance traveled, time spent in the center versus periphery, rearing frequency.

-

Protocol 6.2: Y-Maze Test (Working Memory)

-

Rationale: To evaluate spatial working memory by assessing spontaneous alternation behavior. This is relevant for compounds potentially affecting cognition.

-

Animal Model: C57BL/6 mice.

-

Procedure:

-

Following compound/vehicle administration, place the mouse at the end of one arm of the Y-maze.

-

Allow the mouse to freely explore the three arms for 8 minutes.

-

Record the sequence of arm entries. An alternation is defined as consecutive entries into all three different arms (e.g., ABC, CAB).

-

Calculation: % Alternation = [Number of Alternations / (Total Arm Entries - 2)] * 100.

-

Protocol 6.3: Functional Observational Battery (FOB)

-

Rationale: A systematic, semi-quantitative screen to detect overt signs of neurotoxicity or significant physiological changes. This is crucial for characterizing novel compounds.

-

Procedure: A trained observer, blinded to the treatment groups, scores a range of parameters at the time of peak effect (Tmax).

-

Scoring Parameters:

-

Autonomic: Salivation, piloerection, pupil size.

-

Neuromotor: Gait, posture, tremor, convulsions, reactivity to stimuli (touch, sound).

-

Behavioral: Arousal level, stereotypy, bizarre behaviors.

-

Potential Signaling Pathway Involvement

Based on the structural class, the compound is hypothesized to interact with monoamine transporters, leading to altered synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

Caption: Hypothesized mechanism of action at the synapse.

References

-

Gironi, K., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicolog. unipd.it. Retrieved from [Link]

-

ChemBK. (n.d.). N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. NIH. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. PubMed. Retrieved from [Link]

-

Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrilamine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Behavioural effects of monoamine reuptake inhibitors on symptomatic domains in an animal model of attention-deficit/hyperactivity disorder. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. PubMed. Retrieved from [Link]

-

University of Westminster. (n.d.). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. WestminsterResearch. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for Novel Psychoactive Substance Analysis | Request PDF. Retrieved from [Link]

-

Biocytogen. (n.d.). Animal Models & Cell Lines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. PubMed. Retrieved from [Link]

-

ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

-

Wikipedia. (n.d.). Monoamine releasing agent. Retrieved from [Link]

-

Researcher.Life. (2023). Methods for Novel Psychoactive Substance Analysis. R Discovery. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. research.unipd.it [research.unipd.it]

- 5. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 6. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clinicallab.com [clinicallab.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Behavioural effects of monoamine reuptake inhibitors on symptomatic domains in an animal model of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride in Chromatographic Techniques

Foreword: A Note on Method Development

The following application notes detail the potential uses of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride as a versatile reagent in chromatographic techniques. It is important to note that while the principles and protocols described herein are grounded in established chromatographic theory and practices with analogous compounds, the application of this specific reagent is an emerging area of research. The provided methodologies should be considered robust starting points for method development and will likely require optimization for specific analytical challenges.

Introduction to 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride

1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride is a chiral amine containing a pyridine moiety. Its chemical structure lends itself to several applications in chromatography. The primary amine group provides a reactive site for derivatization, while the basic pyridine nitrogen and the overall charge of the molecule can be leveraged in ion-pairing and as a mobile phase additive. This guide will explore its potential in three key areas: as a chiral derivatizing agent, an ion-pairing reagent, and a mobile phase additive for improving peak shape.

Chemical Structure:

Figure 1: Chemical structure of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride

Application as a Chiral Derivatizing Agent for Carboxylic Acids

Principle of the Technique

The enantiomers of a chiral carboxylic acid can be separated on a standard achiral column (e.g., C18) by first derivatizing them with a chiral reagent. The reaction of a racemic carboxylic acid with an enantiomerically pure form of 1-Methyl-2-pyridin-2-yl-ethylamine results in the formation of two stable diastereomeric amides. These diastereomers have different physicochemical properties and can, therefore, be separated using conventional reversed-phase HPLC.[1][2][3]

Mechanism of Diastereomer Formation

Caption: Workflow for chiral derivatization and separation.

Experimental Protocol: Derivatization of a Racemic Carboxylic Acid

Materials:

-

(S)- or (R)-1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride

-

Racemic carboxylic acid sample

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

HPLC-grade Acetonitrile (ACN) and Water

-

Trifluoroacetic Acid (TFA)

Procedure:

-

Reaction Setup: In a clean, dry vial, dissolve the racemic carboxylic acid (1.0 eq) in anhydrous DCM.

-

Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20 minutes to activate the carboxylic acid.

-

Amine Addition: In a separate vial, dissolve (S)-1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride (1.1 eq) in a minimal amount of DCM and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base.

-

Coupling Reaction: Add the amine solution to the activated carboxylic acid mixture. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Work-up:

-

Quench the reaction with 1 M HCl and separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-